N-(3-fluorophenyl)-2-isopropoxybenzamide
Description
N-(3-fluorophenyl)-2-isopropoxybenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 3-fluorophenyl group at the amide nitrogen and an isopropoxy group at the 2-position of the benzamide ring. This compound belongs to a class of aromatic amides where fluorine and alkoxy substituents are strategically positioned to modulate electronic, steric, and pharmacokinetic properties. Fluorine incorporation is a common medicinal chemistry strategy to enhance metabolic stability and lipophilicity, while the isopropoxy group contributes to solubility and target interactions .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)10-13/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLJTPUDHLGSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-isopropoxybenzamide typically involves the reaction of 3-fluoroaniline with 2-isopropoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(3-fluorophenyl)-2-isopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-isopropoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3-fluorophenyl)-2-isopropoxybenzamide can be contextualized against the following analogs:
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula (C₁₆H₁₆FNO₂).
Key Findings:
Substituent Position and Bioactivity :
- The 2-isopropoxy group in the target compound contrasts with flutolanil’s 2-trifluoromethyl group. Trifluoromethyl groups enhance electron-withdrawing effects and hydrophobic interactions, critical for flutolanil’s fungicidal activity . The isopropoxy group in the target compound may favor hydrogen bonding or solubility but lacks the strong electron-withdrawing character of CF₃.
- Substitution at the 2-position (vs. 3- or 4-) can sterically hinder interactions, as seen in alkoxyphenylcarbamic acids where 2-alkoxy substitution reduced inhibitory activity compared to 3- or 4-substituted analogs .
Fluorine vs. Other Halogens :
- The 3-fluorophenyl group in the target compound contrasts with chlorophenyl groups in analogs like 3-chloro-N-phenyl-phthalimide (). Fluorine’s smaller size and higher electronegativity improve metabolic stability and membrane permeability compared to chlorine .
Alkoxy Chain Length :
- In alkoxyphenylcarbamic acids, inhibitory activity peaks with 6–8 carbon chains in the alkoxy group . The isopropoxy group (3 carbons) in the target compound may offer a balance between solubility and activity, though longer chains could enhance target binding in other contexts.
Agrochemical vs. Pharmaceutical Potential: Flutolanil and mepronil are agrochemicals, whereas fluorinated benzamides like N-(3-fluorophenyl)-4-hydroxybenzamide () are explored in medicinal chemistry. The target compound’s dual fluorophenyl-isopropoxy motif may bridge these domains, pending functional assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
